N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(methylthio)benzamide is a useful research compound. Its molecular formula is C15H18N4OS2 and its molecular weight is 334.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its synthesis, biological properties, and potential therapeutic applications based on current research findings.
1. Chemical Structure and Synthesis
The molecular formula of this compound is C13H16N4OS. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Thiadiazole Ring : This is achieved through cyclization reactions using sulfur and nitrogen-containing precursors.
- Piperidine Ring Formation : Synthesized via hydrogenation of pyridine derivatives or cyclization with amines and aldehydes.
- Amide Bond Formation : Coupling the thiadiazole and piperidine with a benzamide derivative using reagents like EDCI and HOBt .
2.1 Antimicrobial Properties
Research indicates that compounds containing the 1,2,5-thiadiazole moiety exhibit notable antimicrobial activity. Studies have shown that derivatives similar to this compound demonstrate efficacy against various bacterial strains:
Compound | Activity | MIC (µg/mL) | Target Organisms |
---|---|---|---|
Thiadiazole Derivative | Moderate | 32.6 | Staphylococcus aureus, Escherichia coli |
Itraconazole (Reference) | High | 47.5 | Candida albicans |
The introduction of substituents on the thiadiazole ring has been shown to enhance antibacterial properties against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .
2.2 Anticancer Activity
This compound has also been investigated for its anticancer potential. Studies report that related compounds exhibit moderate to significant cytotoxic effects against human breast cancer cells:
Compound | IC50 (µM) | Comparison |
---|---|---|
This compound | 57.3 | Comparable to Olaparib |
These findings suggest that the compound may inhibit key enzymes involved in cancer cell proliferation .
2.3 Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are attributed to its ability to modulate specific biochemical pathways involved in inflammation. The mechanism may involve inhibition of pro-inflammatory cytokines or enzymes such as COX and LOX .
The exact mechanism of action for this compound remains under investigation but is believed to involve:
- Enzyme Inhibition : The compound may inhibit various enzymes linked to disease pathways.
- Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways, contributing to its therapeutic effects .
4.1 Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of synthesized thiadiazole derivatives against a panel of pathogens. The results indicated that certain modifications on the thiadiazole ring significantly enhanced antibacterial activity compared to standard antibiotics.
4.2 Case Study: Anticancer Properties
In vitro studies on breast cancer cell lines demonstrated that derivatives of this compound showed promising results in inhibiting cell growth and inducing apoptosis.
特性
IUPAC Name |
3-methylsulfanyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS2/c1-21-13-4-2-3-11(9-13)15(20)17-12-5-7-19(8-6-12)14-10-16-22-18-14/h2-4,9-10,12H,5-8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPXYRMAKPSCBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。